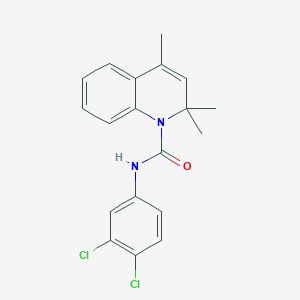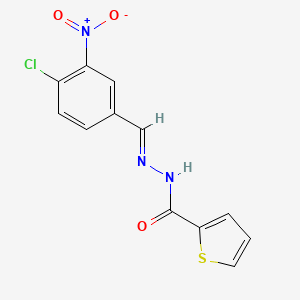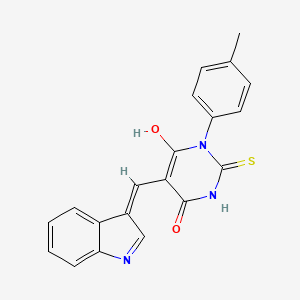![molecular formula C25H31NO6S B11661932 ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Functional Group Modifications: Introduction of acetyl, methoxy, and pentyloxy groups through substitution reactions.
Esterification: Formation of the ethyl ester group via esterification reactions.
Amidation: Introduction of the amide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with fewer functional groups.
2-Acetylthiophene: Contains an acetyl group but lacks the complex substituents found in the target compound.
3-Methoxythiophene: Features a methoxy group but does not have the additional functional groups present in the target compound.
Properties
Molecular Formula |
C25H31NO6S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H31NO6S/c1-6-8-9-14-32-19-12-10-18(15-20(19)30-5)11-13-21(28)26-24-22(25(29)31-7-2)16(3)23(33-24)17(4)27/h10-13,15H,6-9,14H2,1-5H3,(H,26,28)/b13-11+ |
InChI Key |
GBZCAIRVZSTHKZ-ACCUITESSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11661873.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11661899.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11661910.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11661919.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
